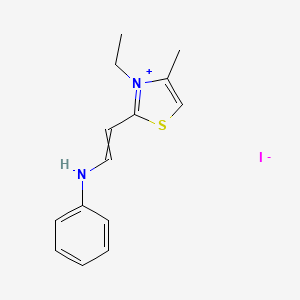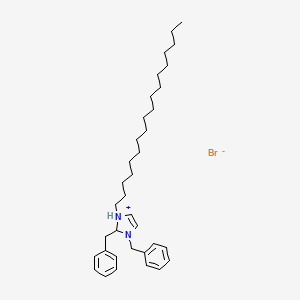
2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes dibenzyl and octadecyl groups attached to the imidazole ring, making it a quaternary ammonium salt with bromide as the counterion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with octadecyl bromide in the presence of a base to form the intermediate, followed by cyclization with formaldehyde and ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, or other organic groups can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of quaternary ammonium salts with different counterions .
Wissenschaftliche Forschungsanwendungen
2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Wirkmechanismus
The mechanism by which 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects is primarily through its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dibenzyl-2-octadecylimidazolium bromide
- 2,4-Dibenzyl-1-octadecylimidazolium chloride
- 1,2-Dibenzyl-3-octadecylimidazolium iodide
Comparison: Compared to these similar compounds, 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct physicochemical properties, such as solubility and membrane interaction capabilities, making it particularly effective in applications requiring membrane disruption .
Eigenschaften
CAS-Nummer |
64697-42-3 |
|---|---|
Molekularformel |
C35H55BrN2 |
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
2,3-dibenzyl-1-octadecyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C35H54N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-36-29-30-37(32-34-26-21-18-22-27-34)35(36)31-33-24-19-17-20-25-33;/h17-22,24-27,29-30,35H,2-16,23,28,31-32H2,1H3;1H |
InChI-Schlüssel |
LNRWMKRCSMGILC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[NH+]1C=CN(C1CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

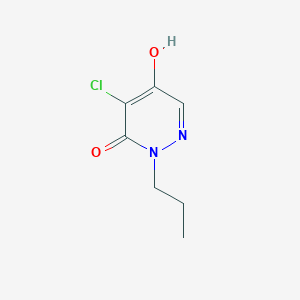
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)

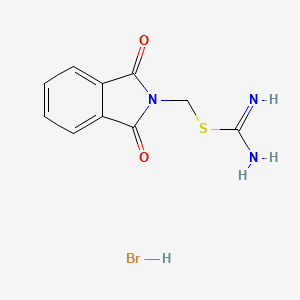
![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
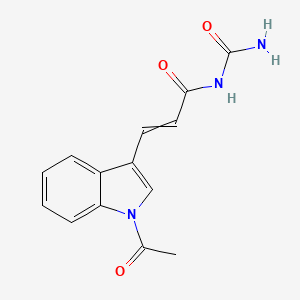

![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)

